molecular formula C13H12N2O3 B7778701 2-(Benzyloxy)-6-nitroaniline CAS No. 89521-54-0

2-(Benzyloxy)-6-nitroaniline

Cat. No.: B7778701
CAS No.: 89521-54-0
M. Wt: 244.25 g/mol
InChI Key: SLTIDGKIYKFTSN-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-6-nitroaniline is an organic compound with the molecular formula C13H12N2O3 It is characterized by the presence of a benzyloxy group attached to the second position of an aniline ring, which also bears a nitro group at the sixth position

Properties

IUPAC Name

2-nitro-6-phenylmethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c14-13-11(15(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8H,9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTIDGKIYKFTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396366
Record name 2-Benzyloxy-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89521-54-0
Record name 2-Benzyloxy-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-6-nitroaniline typically involves the nitration of 2-(Benzyloxy)aniline. The process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure controlled nitration and to avoid over-nitration .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-6-nitroaniline depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The benzyloxy group can act as a protecting group, allowing selective reactions at other positions on the aniline ring .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 2-(Benzyloxy)-6-nitroaniline is unique due to the specific positioning of the nitro and benzy

Biological Activity

2-(Benzyloxy)-6-nitroaniline, a compound with the molecular formula C13_{13}H12_{12}N2_2O3_3, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Its structure, featuring a nitro group and a benzyloxy moiety, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant case studies and research findings.

  • Molecular Weight : 232.25 g/mol
  • CAS Number : 89521-54-0
  • Structure : The compound consists of a nitro group (NO2_2) at the 6-position and a benzyloxy group (C6_6H5_5O) at the 2-position of an aniline derivative.

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. Research indicates that the nitro group in this compound may enhance its ability to combat various pathogens. A study highlighted that nitro derivatives, when reduced, can produce reactive intermediates that bind to bacterial DNA, leading to cell death .

Pathogen Activity Mechanism
Escherichia coliModerate InhibitionDNA binding through reduced nitro intermediates
Staphylococcus aureusSignificant InhibitionDisruption of cellular processes via reactive species

Anticancer Activity

The anticancer potential of this compound is linked to its ability to induce apoptosis in cancer cells. Studies have shown that compounds with similar structures can act as hypoxia-activated prodrugs, selectively targeting hypoxic tumor tissues . The presence of the nitro group is crucial as it can enhance the compound's reactivity under hypoxic conditions.

Case Study:
In a recent study, a series of nitroaniline derivatives were tested for their cytotoxic effects on various cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values in the low micromolar range.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored in various models. The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting its potential as an anti-inflammatory agent .

Cytokine Effect Mechanism
TNF-αInhibitionSuppression of NF-kB pathway
IL-1βInhibitionModulation of inflammatory signaling pathways

The biological activity of this compound is primarily attributed to its structural features:

  • Nitro Group : Acts as a pharmacophore that can undergo reduction to form reactive intermediates.
  • Benzyloxy Group : Enhances lipophilicity, facilitating cellular uptake and interaction with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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